molecular formula C13H26N2 B4900181 1',3,5-trimethyl-1,4'-bipiperidine

1',3,5-trimethyl-1,4'-bipiperidine

Cat. No. B4900181
M. Wt: 210.36 g/mol
InChI Key: QPFXNTIHXQIUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-trimethyl-1,4'-bipiperidine (TMP) is a cyclic compound that belongs to the class of piperidine derivatives. It is widely used in the field of medicinal chemistry due to its unique chemical properties and biological activities. TMP is a potent inhibitor of acetylcholinesterase (AChE), which makes it a promising candidate for the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1',3,5-trimethyl-1,4'-bipiperidine involves the inhibition of AChE. AChE is an enzyme that breaks down acetylcholine in the synaptic cleft, which leads to a decrease in its concentration. This compound binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anticonvulsant and analgesic properties. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1',3,5-trimethyl-1,4'-bipiperidine in lab experiments is its potent inhibitory activity against AChE. This makes it a valuable tool for studying the role of acetylcholine in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in lab experiments.

Future Directions

There are several future directions for the research on 1',3,5-trimethyl-1,4'-bipiperidine. One of the directions is to investigate its potential therapeutic applications in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route of this compound for the treatment of Alzheimer's disease. Another direction is to investigate its potential use as an anticonvulsant and analgesic agent. Further studies are needed to determine the exact mechanism of action of this compound in these conditions. Finally, the development of novel derivatives of this compound with improved potency and selectivity is another future direction for the research on this compound.

Synthesis Methods

1',3,5-trimethyl-1,4'-bipiperidine can be synthesized by the reaction of 1,3,5-trimethylpiperidine with 1,4-dibromobutane in the presence of a base such as sodium hydride. The reaction yields this compound as a white solid with a melting point of 108-109°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1',3,5-trimethyl-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of AChE, which is responsible for the breakdown of acetylcholine in the brain. The inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive function and memory. This compound has also been investigated for its anticonvulsant and analgesic properties.

properties

IUPAC Name

3,5-dimethyl-1-(1-methylpiperidin-4-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-11-8-12(2)10-15(9-11)13-4-6-14(3)7-5-13/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFXNTIHXQIUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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